Diplopterol

Catalog No.
S526285
CAS No.
1721-59-1
M.F
C30H52O
M. Wt
428.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diplopterol

Seeking a hopanoid standard that precisely mimics bacterial membrane ordering? Diplopterol’s C-22 hydroxyl ensures correct orientation at the interface, unlike diploptene. - Selective ordering of saturated lipids (e.g., lipid A) without affecting unsaturated domains. - High-purity standard for GC-MS quantification in paleoenvironmental studies. - Avoids non-specific effects of complex BHPs. SMolecule ensures reliable, high-purity supply.

CAS Number

1721-59-1

Product Name

Diplopterol

IUPAC Name

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1

InChI Key

PNJBOAVCVAVRGR-INNBTYQQSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

solubility

Soluble in DMSO

Synonyms

22-hydroxyhopane, diplopterol, hopan-22-ol

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O

The exact mass of the compound Diplopterol is 428.4018 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

0.5 mg, 1 mg, 2.5 mg

Diplopterol (also known as hopan-22-ol) is a pentacyclic triterpenoid of the hopanoid class, functioning as a key structural lipid in the membranes of many bacteria. Hopanoids are widely considered to be prokaryotic surrogates for eukaryotic sterols like cholesterol, playing a critical role in modulating membrane fluidity, permeability, and integrity. As the biosynthesis of diplopterol does not require molecular oxygen, it is a significant biomarker in geochemical studies for reconstructing ancient ecosystems and paleoenvironmental conditions, predating the rise of atmospheric oxygen.

Research Fit

Category Bacterial hopanoid pentacyclic triterpenoid
Function Membrane sterol surrogate in model bilayers
Workflow Membrane biophysics, antimicrobial peptide screening, hopanoid pathway studies

Substituting Diplopterol with close structural analogs like diploptene (hop-22(29)-ene) or more complex bacteriohopanepolyols (BHPs) fails in practice due to the precise functional role of the C-22 hydroxyl group and the C30 side chain. Unlike diploptene, which lacks a polar head group and localizes ineffectively in the membrane midplane, diplopterol's hydroxyl group is critical for proper orientation and interaction with lipid headgroups to modulate membrane order. More complex BHPs, such as bacteriohopanetetrol (BHT), possess extended, polar side chains that induce a significantly different and stronger ordering effect compared to diplopterol, making them unsuitable as direct substitutes in biophysical or synthetic applications where the specific properties of the C30 hopanol are required. Therefore, selection of a specific hopanoid is driven by the precise biophysical or chemical outcome required, rendering these compounds non-interchangeable.

Substitution Risk

Diploptene vs. Diplopterol

Lacks the C22 hydroxyl; partitions into the bilayer interior rather than the interface, altering membrane localization context.

Bacteriohopanetetrol (BHT) vs. Diplopterol

Polyhydroxylated C35 side chain produces cholesterol-like upright orientation; monolayer collapse and stress-protection behavior may differ.

Cholesterol vs. Diplopterol

Despite comparable compaction and permeability reduction, antimicrobial peptide susceptibility is distinct; substitution may shift AMP model outcomes.

Membrane Ordering in Saturated Lipid Systems

In model membranes composed of saturated lipids, such as sphingomyelin (SM), Diplopterol induces a liquid-ordered (Lo) phase with an ordering effect and fluidity that is quantitatively comparable to that of cholesterol. C-laurdan spectroscopy on liposomes shows that the change in the Generalized Polarization index (ΔGP), a measure of membrane order, is nearly identical for both compounds. This demonstrates Diplopterol's efficacy as a direct bacterial analog for cholesterol in studies of saturated lipid domains.

Evidence DimensionMembrane Ordering Effect (ΔGP)
Target Compound DataΔGP ≈ 0.23 (for Diplopterol in SM liposomes at 50°C)
Comparator Or BaselineCholesterol: ΔGP ≈ 0.24 (in SM liposomes at 50°C)
Quantified DifferenceDiplopterol exhibits ~96% of the ordering effect of cholesterol under these conditions.
ConditionsC-laurdan spectroscopy on liposomes composed of sphingomyelin (SM) and the target compound (2:1 mol ratio) at 50°C, above the gel-liquid transition temperature of SM.

For researchers constructing biomimetic bacterial membranes or sterol-free model systems, Diplopterol provides a validated, quantitatively similar alternative to cholesterol for inducing ordered lipid phases.

Membrane Permeability vs. Sterols
Head-to-head
Induced phase segregation; increased lipid compaction; decreased permeability; retained fluidity and compressibility — qualitatively similar to cholesterol.
Supports use as bacterial sterol surrogate in model membrane studies.
Qualitative match reported; confirm under target lipid composition.

Cholesterol-Divergent Ordering in Unsaturated Lipids

Unlike cholesterol, which effectively orders a wide range of both saturated and unsaturated phospholipids, Diplopterol's ordering capacity is significantly impaired in the presence of unsaturated acyl chains. While cholesterol shows a favorable (negative ΔGex) interaction with various phospholipids, Diplopterol exhibits a repulsive (positive ΔGex) interaction with unsaturated phospholipids. This selective interaction profile is a key differentiator, making Diplopterol unsuitable as a universal cholesterol substitute but ideal for modeling systems where interactions are specific to saturated lipids, like bacterial outer membranes containing lipid A.

Evidence DimensionExcess Free Energy of Interaction (ΔGex) with Unsaturated Phospholipids
Target Compound DataPositive ΔGex (indicating a repulsive interaction)
Comparator Or BaselineCholesterol: Negative ΔGex (indicating a favorable/attractive interaction)
Quantified DifferenceOpposite thermodynamic interaction behavior with unsaturated lipids.
ConditionsInteraction energy calculations for 1:2 molar mixtures of the compound with various unsaturated phospholipids.

This selective ordering allows researchers to specifically probe the role of saturated lipid condensation in bacterial membranes without the confounding, broad-spectrum ordering effect cholesterol has on all lipid types.

AMP Susceptibility vs. Cholesterol
Head-to-head
Diplopterol membranes: did not prevent dye release or peptide insertion; higher Polybia-MP1 affinity; lower bacterial survival vs. cholesterol.
Distinct susceptibility relevant for prokaryotic membrane models and AMP screening.
Assay context: LUVs, P. aeruginosa; context-dependent.

Analytical Standard for Biomarker Quantification

In geochemical and environmental analysis, pure Diplopterol is essential as a certified analytical standard for the accurate quantification of its corresponding hopane fossils in sediments and petroleum. Crude extracts or other hopanoid isomers are unsuitable for calibrating sensitive mass spectrometry methods (GC-MS, LC-MS). The use of an external standard or a deuterated internal standard (like D4-diplopterol) is critical to correct for matrix effects and variations in ionization efficiency, which can lead to quantification errors exceeding 200% if not properly controlled. Procuring high-purity Diplopterol is a prerequisite for reproducible, quantitative biomarker research.

Evidence DimensionQuantitative Accuracy in LC-MS
Target Compound DataAccurate quantification when using a pure, deuterated internal standard.
Comparator Or BaselineExternal standard quantification: 220% higher calculated amount than actual value due to matrix effects (ionization enhancement by co-eluting phospholipids).
Quantified DifferenceOver 2-fold error in quantification without a proper internal standard, which requires a pure starting material.
ConditionsLC-MS analysis of a 25 ng Diplopterol sample mixed with phospholipids, comparing quantification against an external standard curve versus an internal D4-diplopterol standard.

For analytical laboratories, purchasing a high-purity standard is non-negotiable for achieving the accuracy and reproducibility required for publication, regulatory submissions, or petroleum source rock evaluation.

Monolayer Collapse Pressure
Head-to-head
~30 mN/m (diplopterol) vs. ~40 mN/m (sterols); larger molecular area at collapse.
Quantified mechanical distinction for hopanoid interface mechanics.
Langmuir monolayer conditions; ~25% lower collapse pressure.
Biosynthetic Pathway Position
Class-level
Terminal C30 product; not a substrate for HpnH elongation to C35 bacteriohopanepolyols. Diploptene is the C35 precursor.
Branch-point distinction for pathway flux analysis.
Data to verify in target organism; review enzyme specificity.
Cytotoxicity Reference Context
Data to verify
2-Hydroxydiplopterol IC50 22 µM against K562 cells; diplopterol baseline not reported.
Scaffold for SAR; direct activity data unavailable.
Source review: Aspergillus-derived analog only.
Membrane Localization Type
Class-level
Intermediate localization resembling ubiquinone/isoprene; distinct stress-protective function vs. diploptene and BHT.
Distinct orientation for heat/chemical shock adaptation studies.
Molecular dynamics inference; validate in target membrane.

Bacterial Membrane Mimic Construction

For biophysicists creating model membranes to study bacterial processes, Diplopterol is the correct choice to simulate the effects of hopanoids on the outer membrane. Its demonstrated ability to order saturated lipids like lipid A, while having minimal effect on unsaturated lipids, allows for the creation of more accurate bacterial membrane models than is possible with cholesterol, which has a broader ordering effect.

Geochemical & Paleoenvironmental Analysis

In geochemistry and environmental science, high-purity Diplopterol is indispensable as an analytical standard for GC-MS and LC-MS. It enables the precise quantification of bacterial biomass and the reconstruction of past biogeochemical cycles from sediment and rock samples, where accuracy is paramount for valid paleo-environmental interpretation.

Lipid-Specific Domain Biophysics

Researchers investigating the formation and properties of lipid rafts or liquid-ordered domains can use Diplopterol to specifically induce ordering in saturated lipid populations. Its functional divergence from cholesterol in mixed saturated/unsaturated systems provides a unique tool to dissect the specific contribution of saturated acyl chains to membrane organization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Model Membrane Studies
Bacterial sterol surrogate profile
Verify compaction, permeability and phase behavior in target bilayers
AMP Susceptibility Screening
Hopanoid-specific AMP susceptibility pattern
Confirm differential peptide activity in prokaryotic membrane model
Langmuir Monolayer Mechanics
Quantified monolayer collapse signature
Validate collapse pressure and molecular area for interface studies
Hopanoid Pathway Engineering
Terminal C30 pathway status
Confirm HpnH substrate specificity and pathway flux in host strain

XLogP3

9.9

Exact Mass

428.4018

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1721-59-1

Wikipedia

Hopan-22-ol

Use Classification

Lipids -> Prenol Lipids [PR] -> Hopanoids [PR04]
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